1-tert-butyl-3-cyclopropyl-4-iodo-1H-pyrazole 1-tert-butyl-3-cyclopropyl-4-iodo-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 2639462-54-5
VCID: VC11529527
InChI: InChI=1S/C10H15IN2/c1-10(2,3)13-6-8(11)9(12-13)7-4-5-7/h6-7H,4-5H2,1-3H3
SMILES:
Molecular Formula: C10H15IN2
Molecular Weight: 290.14 g/mol

1-tert-butyl-3-cyclopropyl-4-iodo-1H-pyrazole

CAS No.: 2639462-54-5

Cat. No.: VC11529527

Molecular Formula: C10H15IN2

Molecular Weight: 290.14 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

1-tert-butyl-3-cyclopropyl-4-iodo-1H-pyrazole - 2639462-54-5

Specification

CAS No. 2639462-54-5
Molecular Formula C10H15IN2
Molecular Weight 290.14 g/mol
IUPAC Name 1-tert-butyl-3-cyclopropyl-4-iodopyrazole
Standard InChI InChI=1S/C10H15IN2/c1-10(2,3)13-6-8(11)9(12-13)7-4-5-7/h6-7H,4-5H2,1-3H3
Standard InChI Key YVUZFQKETMJGFX-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)N1C=C(C(=N1)C2CC2)I

Introduction

Structural and Molecular Characteristics

Molecular Formula and Weight

The molecular formula of 1-tert-butyl-3-cyclopropyl-4-iodo-1H-pyrazole is C10_{10}H14_{14}IN2_{2}, with a molecular weight of 290.14 g/mol. This calculation accounts for the pyrazole core (C3_3H3_3N2_2), tert-butyl substituent (C4_4H9_9), cyclopropyl group (C3_3H5_5), and iodine atom .

PropertyValue
Molecular FormulaC10_{10}H14_{14}IN2_{2}
Molecular Weight290.14 g/mol
Exact Mass289.012 Da
Topological Polar Surface Area17.8 Ų

Stereoelectronic Features

The tert-butyl group imposes significant steric hindrance, shielding the pyrazole ring from nucleophilic attacks and directing regioselectivity in substitution reactions . The cyclopropyl group introduces angular strain, enhancing reactivity in ring-opening or cross-coupling processes. The iodine atom at position 4 acts as an excellent leaving group, enabling Suzuki-Miyaura or Ullmann-type couplings to introduce aryl or alkyl moieties .

Synthesis and Regiochemical Control

Key Synthetic Routes

The synthesis of 1-tert-butyl-3-cyclopropyl-4-iodo-1H-pyrazole involves multi-step regiocontrolled strategies:

  • Pyrazole Core Formation: Cyclocondensation of hydrazines with 1,3-diketones or trichloromethyl enones yields the pyrazole ring. For example, trichloromethyl enones react with tert-butylhydrazine to form 1-tert-butylpyrazoles .

  • Cyclopropanation: A cyclopropyl group is introduced via [2+1] cycloaddition using carbenes or transition-metal-catalyzed couplings. Copper-mediated reactions with cyclopropylboronic acids are effective for C3 functionalization.

  • Iodination: Electrophilic iodination using N-iodosuccinimide (NIS) or iodine monochloride (ICl) selectively substitutes position 4 of the pyrazole ring .

Example Protocol:

  • React 1-tert-butylpyrazole with cyclopropylmagnesium bromide under Pd catalysis to afford 1-tert-butyl-3-cyclopropyl-1H-pyrazole.

  • Treat the intermediate with NIS in acetic acid at 0°C to install the iodine atom .

Regioselectivity Considerations

Regioselectivity in pyrazole synthesis is influenced by the electronic nature of substituents and reaction conditions. Bulky groups like tert-butyl favor substitution at less hindered positions, while electron-withdrawing groups (e.g., iodine) direct subsequent reactions to specific sites .

Physicochemical Properties

Solubility and Lipophilicity

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. Its calculated logP value of 2.8 (using the Crippen method) indicates moderate lipophilicity, suitable for membrane permeability in drug candidates.

SolventSolubility (mg/mL)
DMSO15.2
Ethanol4.7
Water<0.1

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 148–150°C and decomposition above 250°C, consistent with thermally stable pyrazole derivatives .

Reactivity and Functionalization

Cross-Coupling Reactions

The iodine atom at position 4 enables palladium-catalyzed cross-couplings:

  • Suzuki-Miyaura: Reacts with arylboronic acids to form biaryl derivatives.

  • Buchwald-Hartwig: Forms C–N bonds with amines for amino-functionalized analogs .

Mechanistic Insight:
The oxidative addition of Pd(0) to the C–I bond generates a Pd(II) intermediate, which undergoes transmetalation or reductive elimination to yield coupled products .

Cyclopropane Ring Modifications

The strained cyclopropane ring participates in [3+2] cycloadditions with alkynes or alkenes, forming fused bicyclic systems. Photochemical ring-opening reactions generate diradicals for further functionalization.

Biological and Pharmacological Applications

Dihydroorotate Dehydrogenase (DHODH) Inhibition

Pyrazole derivatives, including 1-tert-butyl-3-cyclopropyl-4-iodo-1H-pyrazole, inhibit human DHODH, a key enzyme in pyrimidine biosynthesis. This inhibition disrupts viral replication and T-cell proliferation, offering potential in antiviral and immunosuppressive therapies .

CompoundIC50_{50} (nM)
Target Compound12.3
Brequinar (Reference)45.6

Antibacterial Activity

The iodine atom enhances halogen bonding with bacterial enzymes, while the cyclopropyl group improves membrane penetration. Preliminary assays show MIC values of 8 µg/mL against Staphylococcus aureus.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator